molecular formula C17H13ClN2O3 B5584887 3-chloro-4-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione

3-chloro-4-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione

Cat. No. B5584887
M. Wt: 328.7 g/mol
InChI Key: JJDWCFNRPDDPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrrolidine-2,3-dione derivatives, such as the compound , typically involves multi-step organic reactions. Nguyen and Dai (2023) described the preparation of related derivatives through a three-component reaction that yields the core 3-pyrroline-2-one structure, which can then be further modified to obtain pyrrolidine-2,3-diones (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,3-dione derivatives is confirmed using techniques such as NMR (1H NMR, 13C NMR), 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (ESI – HRMS). These techniques provide detailed information on the molecular configuration and the spatial arrangement of atoms within the molecule, crucial for understanding its chemical behavior (Nguyen & Dai, 2023).

Chemical Reactions and Properties

The chemical reactivity of 3-chloro-4-[(3-hydroxyphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione is influenced by its functional groups. For instance, the presence of the 3-hydroxyphenylamino and chloro substituents can facilitate various organic reactions, including acylation, amidation, and substitution reactions. Jones et al. (1990) explored the acylation of related pyrrolidine-2,4-diones, highlighting the role of Lewis acids in such transformations (Jones et al., 1990).

Physical Properties Analysis

The physical properties of pyrrolidine-2,3-dione derivatives, including solubility, melting point, and optical properties, are influenced by their molecular structure. Compounds containing the pyrrolidine-2,3-dione core are generally characterized by strong fluorescence and solubility in common organic solvents, attributes that are important for their application in various fields, such as materials science (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of this compound are shaped by its heterocyclic core and the electron-donating and electron-withdrawing groups attached to it. These groups affect its reactivity towards nucleophilic and electrophilic agents, stability under various conditions, and its ability to form bonds with metals and other organic compounds. The synthesis and study of derivatives, as shown in the literature, shed light on the rich chemistry of pyrrolidine-2,3-dione derivatives and their potential utility in creating new materials and molecules with desired properties (Zarrouk et al., 2015).

properties

IUPAC Name

3-chloro-4-(3-hydroxyanilino)-1-(4-methylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-10-5-7-12(8-6-10)20-16(22)14(18)15(17(20)23)19-11-3-2-4-13(21)9-11/h2-9,19,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDWCFNRPDDPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.